In-Depth Technical Guide: Chemical Properties and Applications of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine (CAS 355832-04-1)
In-Depth Technical Guide: Chemical Properties and Applications of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine (CAS 355832-04-1)
Executive Summary
CAS 355832-04-1, chemically identified as 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine , is a highly specialized secondary arylamine. It serves as a foundational building block in the synthesis of advanced Hole Transport Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Its unique rigid fluorene core, combined with the tunable electron-donating properties of the diphenylamine moiety, makes it indispensable for engineering materials with high hole mobility, superior thermal stability, and precise Highest Occupied Molecular Orbital (HOMO) level alignment. Beyond optoelectronics, its highly fluorescent nature is increasingly leveraged by drug development professionals for designing luminescent bioprobes and fluorescent tags in cellular imaging.
Physicochemical Profiling & Structural Causality
The physical and chemical properties of CAS 355832-04-1 are intrinsically linked to its molecular architecture. The 9,9-dimethyl substitution at the C9 position of the fluorene ring provides critical steric bulk. This out-of-plane steric hindrance prevents detrimental π-π stacking and aggregation in solid-state films, thereby improving solubility in organic solvents and preventing crystallization during device operation—a primary failure mode in thin-film electronics[1].
Table 1: Key Physicochemical Properties of CAS 355832-04-1
| Property | Value | Scientific Implication |
| Chemical Name | 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine | Core structure for HTM derivatives. |
| Molecular Formula | C₂₁H₁₉N | Conjugated system for charge transport. |
| Molecular Weight | 285.38 g/mol | Optimal mass for vacuum sublimation. |
| Melting Point | 99.0 – 103.0 °C | Indicates moderate crystalline stability. |
| Boiling Point | ~448.7 °C (at 760 mmHg) | High thermal stability for deposition. |
| Density | ~1.128 g/cm³ | Favorable for dense, pinhole-free films. |
| Purity Requirement | >99.9% (HPLC, Sublimated) | Essential to prevent charge trapping. |
(Data corroborated by and )[2].
Mechanistic Role in Optoelectronics
In OLEDs, the hole-transporting layer (HTL) must facilitate efficient hole injection from the anode to the emissive layer (EML) while simultaneously blocking electron leakage. Derivatives synthesized from CAS 355832-04-1 achieve this through two primary mechanisms:
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HOMO Level Tuning : The electron-donating nitrogen atom, coupled with the extended conjugation of the fluorene system, raises the HOMO level, reducing the hole injection barrier from the anode.
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Triplet Harvesting : By incorporating bulky fluorene-amine moieties, the molecular twist is increased, reducing π-conjugation slightly to maintain a high triplet energy (T₁). This prevents the quenching of triplet excitons in the EML, enabling highly efficient phosphorescent or thermally activated delayed fluorescence (TADF) emission[3][4].
Fig 1: Standard OLED architecture highlighting the HTL layer synthesized from CAS 355832-04-1.
Experimental Workflows & Protocols
Synthesis of CAS 355832-04-1 (Buchwald-Hartwig Amination)
The synthesis of this secondary amine requires precise catalytic control to prevent over-arylation (tertiary amine formation) and ensure high yields. This protocol relies on palladium-catalyzed cross-coupling[5].
Fig 2: Buchwald-Hartwig cross-coupling synthesis of 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine.
Step-by-Step Methodology:
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Preparation : In a flame-dried Schlenk flask under an inert nitrogen atmosphere, combine 2-bromo-9,9-dimethylfluorene (1.0 eq) and aniline (1.1 eq).
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Causality: A slight stoichiometric excess of aniline ensures complete conversion of the bromide while suppressing unwanted diarylation.
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Catalyst Loading : Add Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (0.03 eq) and tri-tert-butylphosphine (P(t-Bu)₃) (0.06 eq).
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Causality: The bulky, strongly electron-donating P(t-Bu)₃ ligand facilitates rapid oxidative addition and reductive elimination, which is critical for sterically hindered substrates like dimethylfluorene.
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Base Addition : Introduce Sodium tert-butoxide (NaOtBu) (1.5 eq).
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Causality: NaOtBu is a strong, non-nucleophilic base that deprotonates the coordinated amine without interfering with the palladium catalytic cycle.
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Reaction : Dissolve the mixture in anhydrous, degassed toluene. Heat to 110 °C under reflux for 2 to 4 hours.
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Causality: Toluene provides the necessary boiling point to overcome the activation energy of the cross-coupling, while degassing prevents catalyst poisoning and substrate oxidation by ambient oxygen.
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Workup : Cool to room temperature, dilute with toluene, and filter through a Celite pad to remove palladium black and inorganic salts.
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Self-Validating Analytical Step : Validate the synthesis via ¹H NMR (CDCl₃). Look for the disappearance of the primary amine protons of aniline and the distinct integration of the 9,9-dimethyl protons as a sharp singlet around 1.4–1.5 ppm.
Sublimation for Device-Grade Purity
For optoelectronic and biological applications, trace impurities (e.g., residual palladium or halogenated precursors) act as deep charge traps or fluorophore quenchers, severely degrading performance[6].
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Vacuum Zone Sublimation : Place the recrystallized product in a sublimation tube.
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Conditions : Apply a high vacuum (pressure ≤ 3 × 10⁻⁵ mbar) and heat to approximately 250–298 °C.
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Collection & Validation : Collect the sublimated crystals. HPLC analysis must show a single peak >99.9% at 254 nm. This self-validating step ensures the material is ready for thin-film vacuum deposition.
References
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PubChem - 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | C21H19N | CID 18730177 URL:[Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | C21H19N | CID 18730177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. 9,9-diMethyl-N-phenyl-9H-fluoren-2-aMine | 355832-04-1 [chemicalbook.com]
- 6. HTM| BLD Pharm [bldpharm.com]
